molecular formula C17H11NO6 B2649319 benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 873577-77-6

benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2649319
CAS RN: 873577-77-6
M. Wt: 325.276
InChI Key: AJGIQDDGEMGGTF-UHFFFAOYSA-N
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Description

Benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C17H11NO6 . It is a derivative of 2H-chromenes, which are important oxygen heterocycles .


Synthesis Analysis

The synthesis of 2H-chromenes, including benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate, has been a subject of research. Two major synthetic strategies have been developed towards such compounds . A specific synthesis method for benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is not found in the search results.


Molecular Structure Analysis

The molecular structure of benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate consists of 17 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The average mass is 325.272 Da and the monoisotopic mass is 325.058624 Da .

Scientific Research Applications

Natural Products and Pharmaceuticals

2H-chromenes are important oxygen heterocycles that widely exist in natural products and pharmaceutical agents . They are found in many biologically relevant molecules, making them a significant area of study in the development of new drugs .

Materials Science

2H-chromenes have been used broadly in materials science . Their unique chemical properties make them useful in the development of new materials with potential applications in various industries .

Organic Synthesis

2H-chromenes are used in organic synthesis . Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes .

Bioorganic Chemistry and Molecular Recognition

Coumarin-based fluorescent chemosensors, which are derivatives of 2H-chromenes, have been widely employed in bioorganic chemistry and molecular recognition . They are used to detect and measure biological processes at the molecular level .

Anticancer Activity

Coumarins, including 2H-chromenes, have shown significant anticancer activity through diverse mechanisms of action . These include inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulation of reactive oxygen species .

Other Biological and Pharmacological Activities

Coumarins have demonstrated a wide range of biological and pharmacological activities . These include anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .

properties

IUPAC Name

benzyl 6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO6/c19-16(23-10-11-4-2-1-3-5-11)14-9-12-8-13(18(21)22)6-7-15(12)24-17(14)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGIQDDGEMGGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 6-nitro-2-oxo-2H-chromene-3-carboxylate

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